molecular formula C10H12ClNO2 B13053368 1-Amino-1-(4-chloro-2-methoxyphenyl)acetone

1-Amino-1-(4-chloro-2-methoxyphenyl)acetone

Cat. No.: B13053368
M. Wt: 213.66 g/mol
InChI Key: PCFZQFLCCIBWFS-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chloro-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12ClNO2. It is a member of the α-amino ketone family, which is known for its significance in synthetic and medicinal chemistry . This compound features a unique structure with an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2-methoxyphenyl group.

Comparison with Similar Compounds

1-Amino-1-(4-chloro-2-methoxyphenyl)acetone can be compared with similar compounds such as 1-amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride and 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol acetate . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the chloro substituent in this compound imparts unique chemical properties, making it distinct from its analogs .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in synthetic and medicinal chemistry, as well as a subject of ongoing research in biology and industry.

Biological Activity

1-Amino-1-(4-chloro-2-methoxyphenyl)acetone, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

This compound features an amino group, a chloro-substituted aromatic ring, and a methoxy group, which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against several bacterial strains, including Salmonella typhi and Bacillus subtilis. These effects are likely due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can enhance cognitive function .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its structural similarity to known anticancer agents allows for potential interactions with cancer cell signaling pathways .

Antibacterial Screening

A recent study evaluated the antibacterial efficacy of various derivatives related to this compound. The results indicated that certain derivatives displayed significant inhibitory effects against pathogenic bacteria. For instance:

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
1Salmonella typhi2015
2Bacillus subtilis1820
3Escherichia coli1525

These findings underscore the potential of this compound as a lead for developing new antibacterial agents .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound demonstrated effective inhibition against AChE:

CompoundIC50 (µM)
15.12
Eserine0.5

The IC50 value indicates the concentration required to inhibit half of the enzyme activity. The lower the IC50 value, the more potent the inhibitor .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise in various therapeutic areas:

  • Antimicrobial Therapy : Its antibacterial properties suggest potential use in treating infections caused by resistant bacterial strains.
  • Neurological Disorders : Its ability to inhibit AChE positions it as a candidate for further development in treating Alzheimer's disease and other cognitive disorders.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,12H2,1-2H3

InChI Key

PCFZQFLCCIBWFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)OC)N

Origin of Product

United States

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